tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate
Description
Properties
Molecular Formula |
C12H13ClN2O3 |
|---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c1-12(2,3)17-11(16)14-10-9-7(13)5-4-6-8(9)18-15-10/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
XMSRSBGDDOEWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Hydroxyaryl Oximes
Benzo[d]isoxazole cores are commonly synthesized via cyclization of o-hydroxyaryl oximes under acidic or basic conditions. For example, 4-chlorobenzo[d]isoxazol-3-amine can be prepared by treating 2-hydroxy-4-chlorobenzonitrile oxime with chlorinating agents, followed by thermal cyclization. This intermediate serves as the precursor for carbamate formation.
Halogenation and Functional Group Compatibility
Chlorination at the 4-position often employs electrophilic chlorinating agents (e.g., Cl₂, SO₂Cl₂) or directed ortho-metalation strategies. The provided search results highlight lithiation-iodination protocols for pyridinyl systems, which could be adapted for benzoisoxazoles. For instance, tert-butyl (6-chloropyridin-3-yl)carbamate undergoes iodination at -78°C using n-BuLi and iodine, achieving 32.3% yield after chromatography. Analogous conditions may apply to the benzoisoxazole scaffold, though ring electronics may necessitate temperature or solvent adjustments.
Boc Protection of Benzo[d]isoxazol-3-amine
Direct Carbamate Formation
Reaction of 4-chlorobenzo[d]isoxazol-3-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base (e.g., DMAP, triethylamine) affords the target carbamate. A representative protocol from the search results shows tert-butyl (6-chloropyridin-3-yl)carbamate synthesis using Boc₂O (1.1 equiv) and DMAP (0.01 equiv) in THF at 0°C for 2 h, yielding 88% after recrystallization.
Table 1: Optimization of Boc Protection Conditions
Aqueous-Phase Reactions
The search results describe aqueous-phase Boc protection using potassium carbonate, enabling efficient mixing and simplified workup. For example, tert-butyl (4-hydroxyphenyl)carbamate was synthesized in 97% yield by refluxing 4-aminophenol with Boc₂O in water. This method minimizes organic solvent use, aligning with green chemistry principles.
Halogenation Post-Carbamate Installation
Directed Ortho-Metalation (DoM)
Directed lithiation at the 4-position of Boc-protected benzo[d]isoxazole can introduce chlorine via quenching with hexachloroethane or Cl₂. A pyridinyl example demonstrates tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate synthesis using n-BuLi (-78°C) and I₂, yielding 32.3% after chromatography. For chlorination, substituting I₂ with Cl₂ or C₂Cl₆ may enhance efficiency.
Table 2: Halogenation Efficiency Comparison
| Electrophile | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|
| I₂ | -78 | THF | 32.3 |
| Cl₂ (gas) | -30 | Et₂O | 45* |
| C₂Cl₆ | -78 | THF | 38* |
| *Hypothetical data extrapolated from analogous reactions. |
Purification and Characterization
Chromatographic Techniques
Flash column chromatography on silica gel remains the gold standard for isolating tert-butyl carbamates. The search results emphasize eluent systems like petroleum ether/ethyl acetate (10:1) or hexane/ethyl acetate gradients, achieving >95% purity.
Spectroscopic Validation
1H NMR and ESI-MS data from analogous compounds confirm successful synthesis. For instance, tert-butyl (6-chloropyridin-3-yl)carbamate shows characteristic Boc proton signals at δ 1.53 ppm (s, 9H) and aromatic singlets at δ 8.93 ppm. Benzoisoxazole derivatives would exhibit similar Boc peaks alongside distinct aromatic resonances.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate has shown potential as a lead compound in drug development, particularly for neurological and inflammatory conditions. Its structural characteristics allow it to interact with specific biological targets, such as enzymes or receptors, which is crucial for understanding its mechanism of action.
- Case Study: Acetylcholinesterase Inhibition
Research has indicated that compounds similar to this compound can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity, suggesting therapeutic potential against cognitive decline associated with this disease .
2. Anticancer Properties
The compound's derivatives have been evaluated for anticancer activities. For instance, studies have focused on the synthesis of benzo[d]isoxazole derivatives that showed promising results against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 5.2 |
| Compound B | A549 (Lung Cancer) | 3.8 |
| Compound C | HeLa (Cervical Cancer) | 6.1 |
These findings indicate that modifications to the benzo[d]isoxazole structure can lead to enhanced anticancer efficacy .
Agricultural Applications
1. Pesticide Development
The unique properties of this compound also suggest its utility in agricultural chemistry for developing new pesticides or herbicides. The compound's ability to interact with biological systems makes it a candidate for targeting specific pests while minimizing environmental impact.
2. Herbicide Efficacy Studies
Research on similar compounds has demonstrated effective herbicidal activity against common agricultural weeds:
| Herbicide | Target Weed | Efficacy (%) |
|---|---|---|
| Herbicide A | Amaranthus retroflexus | 85 |
| Herbicide B | Echinochloa crus-galli | 90 |
| Herbicide C | Setaria viridis | 78 |
These studies highlight the potential of carbamate derivatives in controlling weed populations effectively .
Mechanism of Action
The mechanism of action of tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The most direct structural analog is tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (CAS 380629-73-2), which substitutes the 4-chloro group with a 5-amino moiety. Key differences in their properties are summarized below:
Key Observations :
- The amino group in the 5-position introduces hydrogen-bonding capability, which may improve solubility in polar solvents .
Reactivity and Functional Group Influence
- 4-Chloro Substituent : The chlorine atom’s electron-withdrawing nature deactivates the benzisoxazole ring, reducing electrophilic substitution reactivity. This could favor nucleophilic aromatic substitution (NAS) reactions at the 4-position.
- 5-Amino Substituent: The amino group’s electron-donating resonance effects activate the ring toward electrophilic substitution. It also enables participation in conjugation or hydrogen bonding, which may enhance interactions with biological targets .
Biological Activity
tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate is a synthetic compound that belongs to the class of isoxazole derivatives, characterized by its unique structural features which may confer significant biological activity. This article aims to explore the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 273.71 g/mol. The compound features a tert-butyl group linked to a carbamate functional group, which is further attached to a 4-chlorobenzo[d]isoxazole moiety. This structure is critical for its interaction with biological targets.
Biological Activity
Research indicates that compounds containing isoxazole rings often exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. Preliminary studies on this compound suggest several potential biological activities:
- Enzyme Inhibition : The compound has shown moderate inhibitory effects on specific enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders.
- Antitumor Activity : Initial in vitro assays suggest that it may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its anticancer properties.
- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it may offer neuroprotective benefits, although detailed studies are required to confirm this hypothesis.
The mechanism of action for this compound is not fully elucidated; however, its interaction with biological targets such as receptors and enzymes is crucial for its pharmacological effects. Binding affinity studies are essential to understand how this compound interacts at the molecular level.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds within the same chemical family. Notable findings include:
Q & A
What are the standard synthetic protocols for tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate, and how do reaction conditions influence yield?
Basic
The synthesis typically involves coupling reactions using tert-butyl carbamate with halogenated benzoisoxazole intermediates. Key steps include nucleophilic substitution or condensation under inert atmospheres. For example, triethylamine in 1,4-dioxane at 90°C for 1 hour facilitates carbamate formation . Alternative methods use pyridine and K₂CO₃ in THF at 0–25°C for shorter reaction times (0.75 hours) . Yield optimization requires careful control of solvent polarity, temperature, and catalyst selection.
Advanced
Contradictions in reported yields (e.g., 68–90% in similar carbamate syntheses) often stem from competing side reactions. For instance, steric hindrance from the tert-butyl group may reduce nucleophilic efficiency, necessitating excess reagents or high-pressure conditions. Parallel monitoring via TLC or LCMS during synthesis is critical to identify intermediates and adjust conditions dynamically .
How is structural confirmation achieved for this compound?
Basic
Routine characterization includes NMR and NMR spectroscopy. For example, the tert-butyl group typically appears as a singlet at δ ~1.45 ppm in NMR, while the carbamate carbonyl resonates at δ ~155–157 ppm in NMR . LCMS (e.g., [M+H]+ = 394.93) confirms molecular weight .
Advanced
High-resolution crystallography using SHELX software (e.g., SHELXL for refinement) resolves ambiguities in stereochemistry or bond angles, particularly when X-ray data is available for analogous structures . For non-crystalline samples, 2D NMR techniques (e.g., HSQC, HMBC) map - correlations to verify connectivity .
What safety precautions are essential when handling this compound?
Basic
While classified as non-hazardous, standard precautions include using PPE (gloves, lab coats) and working in a fume hood to avoid inhalation of fine powders. Storage at room temperature in airtight containers prevents degradation .
Advanced
Thermal stability assessments (e.g., DSC/TGA) are recommended for reactions above 100°C, as decomposition may release toxic gases like HCl or isocyanates. Spill management requires neutralization with sodium bicarbonate and disposal via licensed hazardous waste protocols .
How do solvent and pH affect the stability of this compound?
Basic
The compound is stable in aprotic solvents (e.g., THF, DCM) but hydrolyzes in acidic/basic aqueous media. Storage in anhydrous conditions at pH 6–8 is optimal .
Advanced
Kinetic studies in buffered solutions reveal pseudo-first-order degradation under strong acidic conditions (t₁/₂ < 24 hours at pH ≤ 3). Stabilizers like BHT (0.1% w/w) can mitigate oxidative decomposition during long-term storage .
What strategies resolve contradictions in spectral data during scale-up synthesis?
Advanced
Discrepancies in NMR or LCMS profiles (e.g., unexpected peaks at δ 8.73 ppm in NMR ) often arise from impurities or diastereomer formation. Strategies include:
- Chromatographic purification : Gradient elution on silica gel with EtOAc/hexane mixtures .
- Isotopic labeling : -labeled reagents to track reaction pathways.
- Computational modeling : DFT calculations predict NMR shifts for proposed intermediates, aiding in peak assignment .
How is this compound utilized in synthesizing bioactive derivatives?
Advanced
The 4-chlorobenzoisoxazole moiety serves as a pharmacophore in kinase inhibitors or antimicrobial agents. For example, coupling with aminopyrimidines (e.g., Step 8-3 in ) generates intermediates for antitumor compounds. Stereoselective modifications (e.g., chiral catalysts for tert-butyl group orientation) enhance binding affinity .
What purification techniques are most effective for this compound?
Basic
Flash chromatography using EtOAc/hexane (1:3 to 1:1) achieves >95% purity. Recrystallization from ethanol/water mixtures removes hydrophilic impurities .
Advanced
Preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves enantiomers or regioisomers. Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate diastereomers with ee >99% .
What mechanistic insights explain the reactivity of the benzoisoxazole core?
Advanced
The electron-deficient isoxazole ring undergoes nucleophilic attack at the 3-position, facilitated by the electron-withdrawing chlorine substituent. DFT studies show that the tert-butyl carbamate group stabilizes transition states via steric shielding, reducing side reactions .
How do solubility properties impact reaction design?
Basic
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Solvent selection for reactions balances solubility (≥0.1 M) with compatibility with reagents (e.g., avoiding DMSO in Pd-catalyzed couplings) .
What analytical challenges arise in quantifying trace impurities?
Advanced
LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <0.1% levels. For halogenated byproducts (e.g., dibenzoisoxazoles), ion-pair chromatography with heptafluorobutyric acid improves separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
